molecular formula C7H10N2S B13120488 N-(But-3-en-1-yl)thiazol-2-amine

N-(But-3-en-1-yl)thiazol-2-amine

Cat. No.: B13120488
M. Wt: 154.24 g/mol
InChI Key: VFFCNJAPLVYTAB-UHFFFAOYSA-N
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Description

N-(But-3-en-1-yl)thiazol-2-amine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Preparation Methods

The synthesis of N-(But-3-en-1-yl)thiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-buten-1-amine with thiazole-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dimethylformamide . Industrial production methods may involve more efficient and scalable processes, such as one-pot multicomponent reactions or microwave irradiation techniques .

Chemical Reactions Analysis

N-(But-3-en-1-yl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N-(But-3-en-1-yl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(But-3-en-1-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they may inhibit bacterial enzymes, leading to antibacterial effects, or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

N-(But-3-en-1-yl)thiazol-2-amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

N-but-3-enyl-1,3-thiazol-2-amine

InChI

InChI=1S/C7H10N2S/c1-2-3-4-8-7-9-5-6-10-7/h2,5-6H,1,3-4H2,(H,8,9)

InChI Key

VFFCNJAPLVYTAB-UHFFFAOYSA-N

Canonical SMILES

C=CCCNC1=NC=CS1

Origin of Product

United States

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